molecular formula C9H6F2N2O2 B6278868 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1246548-14-0

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B6278868
CAS RN: 1246548-14-0
M. Wt: 212.2
InChI Key:
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Description

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid, commonly referred to as 2-DFMBCA, is a chemical compound used in the synthesis of various organic compounds. It is a versatile reagent that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in laboratory experiments to study the mechanism of action of certain compounds and to determine the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Pharmaceutical Development

The difluoromethyl group in this compound can significantly alter the biological activity of pharmaceuticals. It’s used to improve the metabolic stability and bioavailability of therapeutic agents. The incorporation of a difluoromethyl group into molecules can also enhance binding affinity and selectivity towards biological targets .

Agricultural Chemistry

In agrochemical research, the difluoromethyl group is valued for its ability to resist degradation from environmental factors, thus prolonging the efficacy of pesticides and herbicides. This compound can serve as a precursor for developing new agrochemicals with improved stability and effectiveness .

Material Science

The benzodiazole core of the compound is useful in material science, particularly in the creation of organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and solar cells, where stability and electronic properties are crucial .

Protein Labeling

A recent advancement in biochemistry is the site-selective installation of difluoromethyl groups onto large biomolecules like proteins. This technique is used for probing protein function and structure, as well as for developing novel bioconjugates for therapeutic purposes .

Synthetic Organic Chemistry

The compound is a versatile reagent in synthetic organic chemistry, enabling the introduction of difluoromethyl groups into complex molecules. This is particularly useful in late-stage functionalization, where it can modify the properties of advanced intermediates or final products .

Radiolabeling and Imaging

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can be used in the development of radiolabeling techniques, such as F-18 radiolabeling. This application is significant in positron emission tomography (PET) imaging, which is a powerful tool in medical diagnostics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves the introduction of a difluoromethyl group onto a benzodiazole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-aminobenzonitrile", "bromodifluoromethane", "potassium carbonate", "copper(I) iodide", "copper(II) oxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Bromodifluoromethane is reacted with 2-aminobenzonitrile in the presence of potassium carbonate and copper(I) iodide to form 2-(difluoromethyl)-1H-benzimidazole.", "Step 2: 2-(Difluoromethyl)-1H-benzimidazole is oxidized with copper(II) oxide to form 2-(difluoromethyl)-1H-benzimidazole-5-carbaldehyde.", "Step 3: 2-(Difluoromethyl)-1H-benzimidazole-5-carbaldehyde is reacted with sodium hydroxide and carbon dioxide to form 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid." ] }

CAS RN

1246548-14-0

Product Name

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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